Risperidone-d4

Description

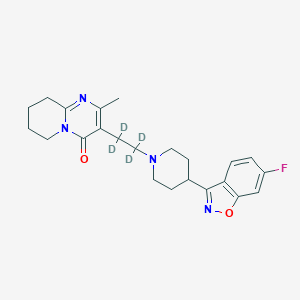

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPZEAPATHNIPO-RIEWMPPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649398 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-76-9 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020719-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Risperidone-d4: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone-d4 is the deuterated analogue of risperidone, a widely used atypical antipsychotic. The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard for bioanalytical quantification. This technical guide offers an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to the synthesis and application of this compound.

Chemical Structure and General Properties

This compound possesses the same fundamental structure as risperidone, with the specific substitution of four hydrogen atoms with deuterium on the ethyl group linked to the piperidine ring. This isotopic labeling minimally alters the biological activity while providing a distinct mass signature crucial for mass spectrometry-based applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl-1,1,2,2-d4]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1][2] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₂[1][3] |

| Molecular Weight | 414.5 g/mol [1][2] |

| CAS Number | 1020719-76-9[1][2] |

| Appearance | Solid[1] |

| Purity | ≥98%[1] |

| Solubility | Slightly soluble in chloroform and methanol[1] |

| Storage Temperature | -20°C |

Spectroscopic Properties

The isotopic labeling of this compound results in characteristic spectroscopic data that are essential for its identification and quantification.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Interpretation |

| Mass Spectrometry | The exact mass of this compound is 414.23691126 Da. In mass spectrometric analysis, the molecular ion peak [M+H]⁺ is observed at m/z 415.2. A characteristic fragment ion is observed at m/z 191.1. |

| ¹H NMR | The proton NMR spectrum of this compound is similar to that of risperidone, with the notable absence of signals corresponding to the four protons on the ethyl side chain, confirming deuteration at this position. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a deuterated side chain. The following protocol describes a representative synthetic route.

Objective: To synthesize this compound by reacting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a deuterated chloroethyl side chain precursor.

Materials:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

-

3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (deuterated precursor)

-

Sodium carbonate (Na₂CO₃)

-

Potassium iodide (KI)

-

Acetonitrile (ACN)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent), 3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 equivalents), sodium carbonate (2.5 equivalents), and a catalytic amount of potassium iodide in acetonitrile.

-

Reaction: Stir the mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, mass spectrometry, and HPLC.

Caption: Synthetic workflow for this compound.

Pharmacological Profile

The pharmacological properties of this compound are considered to be equivalent to those of its non-deuterated counterpart.

Mechanism of Action: Risperidone is an atypical antipsychotic that exhibits high-affinity antagonism for serotonin 5-HT₂ₐ receptors and dopamine D₂ receptors. Its therapeutic efficacy in treating schizophrenia is attributed to this combined receptor blockade. The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate positive symptoms, while the blockade of 5-HT₂ₐ receptors may contribute to its effects on negative symptoms and a lower propensity to cause extrapyramidal side effects compared to older antipsychotics.

Caption: Mechanism of action of this compound.

Table 3: Receptor Binding Affinities of Risperidone

| Receptor | Binding Affinity (Ki, nM) |

| Serotonin 5-HT₂ₐ | 0.12 |

| Dopamine D₂ | 3 |

| α₁-Adrenergic | 0.81 |

| Histamine H₁ | 2.1 |

| α₂-Adrenergic | 7.3 |

| Dopamine D₄ | 7 |

Note: Data for non-deuterated risperidone, expected to be comparable for this compound.

Application in Bioanalytical Methods: An Experimental Protocol

This compound is predominantly used as an internal standard for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of risperidone in a human plasma sample using this compound as an internal standard.

Materials:

-

Human plasma sample

-

This compound internal standard (IS) solution of known concentration

-

Acetonitrile with 0.1% formic acid (protein precipitation solvent)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To 100 µL of the plasma sample, add 20 µL of the this compound IS solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to the plasma/IS mixture. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Sample Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate risperidone from other plasma components.

-

Mass Spectrometric Detection: Monitor the specific mass-to-charge (m/z) transitions for both risperidone and this compound using multiple reaction monitoring (MRM).

-

-

Quantification: Calculate the peak area ratio of risperidone to this compound. Determine the concentration of risperidone in the plasma sample by comparing this ratio to a standard curve prepared with known concentrations of risperidone.

Caption: Bioanalytical workflow for risperidone quantification.

Conclusion

This compound is a critical tool for researchers in pharmacology, drug metabolism, and bioanalysis. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable the accurate and precise quantification of risperidone in complex biological matrices. The experimental protocols provided in this guide offer a framework for the synthesis and application of this compound in a research setting.

References

Risperidone-d4 CAS number and molecular weight

For Research Use Only

This document provides essential technical data for Risperidone-d4, an isotopically labeled form of Risperidone, intended for use as an internal standard in quantitative analyses.

Chemical Identity

This compound is a deuterated analog of Risperidone, an atypical antipsychotic medication. The deuterium labeling makes it suitable for use in mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to improve the accuracy and precision of quantification of Risperidone in biological samples.

Physicochemical Properties

The key identifiers and molecular properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1020719-76-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₂ | [1][2][5] |

| Molecular Weight | 414.51 g/mol | [1][3][4] |

| Alternate Molecular Weight | 414.52 g/mol | [5] |

Logical Relationship of Compound Identification

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

Caption: Relationship between this compound and its key chemical identifiers.

References

A Technical Guide: The Analytical Superiority of Risperidone-d4 as an Internal Standard for the Quantification of Risperidone

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical examination of the use of deuterated Risperidone (Risperidone-d4) as an internal standard in the quantitative bioanalysis of unlabeled Risperidone. It details the fundamental principles, experimental protocols, and data comparison, establishing why this stable isotope-labeled standard is critical for achieving accurate, precise, and reproducible results in demanding research and clinical environments.

Introduction: The Need for Precision in Risperidone Analysis

Risperidone is a widely used second-generation (atypical) antipsychotic medication prescribed for schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its therapeutic efficacy is linked to its activity as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors.[1][3][4][5] Given the variability in patient metabolism and the narrow therapeutic window, accurate measurement of Risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity.[6][7] However, the accuracy of LC-MS/MS quantification is highly dependent on the use of an appropriate internal standard (IS). An IS is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. It is used to correct for variations that can occur during sample processing and analysis. While structurally similar analog compounds can be used, the most effective approach is the use of a stable isotope-labeled (SIL) internal standard, such as this compound.

Core Principle: Why this compound is the Ideal Internal Standard

This compound is chemically identical to unlabeled Risperidone, except that four hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification is the key to its analytical superiority.

The Ideal Internal Standard: An ideal IS should co-elute chromatographically with the analyte and exhibit identical behavior during sample extraction and ionization in the mass spectrometer. This ensures that any physical loss or matrix-induced variation experienced by the analyte is mirrored perfectly by the IS.

Advantages of this compound:

-

Compensates for Matrix Effects: Biological samples like plasma are complex and contain substances that can interfere with the ionization of the target analyte in the MS source, a phenomenon known as ion suppression or enhancement. Since this compound has the same physicochemical properties as the unlabeled drug, it experiences the same matrix effects, allowing the ratio of analyte-to-IS to remain constant and accurate.

-

Corrects for Sample Preparation Variability: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), analyte can be lost.[8][9] this compound tracks this loss, ensuring that the final calculated concentration is unaffected by recovery inconsistencies.

-

Improves Accuracy and Precision: By accounting for analytical variability, this compound significantly reduces the coefficient of variation (%CV) and improves accuracy (%bias), which is essential for methods validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][10]

The mass difference of 4 Daltons allows the mass spectrometer to easily distinguish between the analyte and the internal standard, while their identical chemical nature ensures they behave as one throughout the analytical process.

Quantitative Data & Methodological Parameters

The use of this compound enables the development of robust and sensitive bioanalytical methods. The tables below summarize typical physicochemical and instrumental parameters.

Table 1: Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Deuteration Position |

|---|---|---|---|

| Risperidone | C₂₃H₂₇FN₄O₂ | 410.5 | N/A |

| this compound | C₂₃H₂₃D₄FN₄O₂ | 414.5 | Ethyl linker chain[11] |

Table 2: Typical Mass Spectrometry (MS/MS) Parameters Detection is performed in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Typical Collision Energy |

|---|---|---|---|

| Risperidone | 411.2 | 191.0 | Varies by instrument |

| This compound (IS) | 415.2 | 195.0 | Varies by instrument |

| 9-Hydroxyrisperidone | 427.2 | 207.0 | Varies by instrument |

Note: The 4 Dalton mass shift is maintained from the precursor to the product ion, ensuring no cross-talk between the analyte and IS channels. Data synthesized from multiple sources.[9][12][13]

Table 3: Typical UPLC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| LC System | UPLC (Ultra-Performance Liquid Chromatography) System |

| Column | Reversed-phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 50-100 mm, 1.7 µm)[8][9] |

| Mobile Phase A | Aqueous buffer, e.g., 2 mM Ammonium Acetate with 0.1% Formic Acid[9] |

| Mobile Phase B | Organic solvent, e.g., Acetonitrile or Methanol[8][9] |

| Flow Rate | 0.4 - 0.6 mL/min[8] |

| Injection Volume | 1 - 5 µL[8][10] |

| Run Time | 2 - 6 minutes[10][14] |

Table 4: Typical Bioanalytical Method Performance Characteristics

| Parameter | Typical Value | FDA Guideline |

|---|---|---|

| Linearity Range | 0.1 - 100 ng/mL[9][15] | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL[8][9][10] | Signal-to-noise ≥ 5; Precision ≤20% CV; Accuracy ±20% |

| Intra- & Inter-day Precision (%CV) | < 10% | ≤ 15% |

| Intra- & Inter-day Accuracy (%Bias) | Within ± 10% | ± 15% |

Data represents typical performance of a validated method using a SIL-IS.[8][10]

Experimental Protocol: Quantification of Risperidone in Human Plasma

This section outlines a standard protocol for the analysis of Risperidone in plasma using protein precipitation, a common and rapid sample preparation technique.

4.1 Materials and Reagents

-

Risperidone and this compound analytical standards

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC or MS grade)

-

Methanol (HPLC or MS grade)

-

Deionized water

-

Formic acid and/or Ammonium acetate

4.2 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Risperidone and this compound in methanol to create individual stock solutions.[8]

-

Working Standard Solutions: Prepare serial dilutions of the Risperidone stock solution with a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 1 to 1000 ng/mL).

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration suitable for spiking into samples.

4.3 Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of the appropriate matrix (blank plasma for calibrators, study samples for unknowns) into the tubes.

-

For calibrators, add a small volume (e.g., 10 µL) of the appropriate working standard solution. For all other samples, add 10 µL of blank diluent.

-

Add Internal Standard: To every tube, add 25 µL of the this compound working solution.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to every tube.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a 96-well plate or autosampler vials.

-

Inject the prepared sample into the LC-MS/MS system for analysis.

4.4 Data Analysis Quantification is based on the ratio of the peak area of the analyte (Risperidone) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting these peak area ratios against the nominal concentrations of the prepared calibration standards using a weighted (e.g., 1/x²) linear regression. The concentrations of unknown samples are then interpolated from this curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts described in this guide.

Caption: Risperidone's primary mechanism of action.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Conclusion

For the quantitative analysis of Risperidone in biological matrices, the use of unlabeled Risperidone is confined to its role as the calibration standard or the analyte itself. The analytical method's integrity, accuracy, and precision hinge on the incorporation of a stable isotope-labeled internal standard. This compound is the quintessential tool for this purpose. Its identical chemical nature ensures it faithfully tracks the analyte through every stage of the analytical process, correcting for inevitable variations and matrix effects. This approach is not merely best practice; it is a fundamental requirement for generating the high-quality, reliable data necessary to support clinical decisions and advance pharmaceutical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. Risperidone - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 5. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Population Pharmacokinetic Modeling and Simulation of TV‐46000: A Long‐Acting Injectable Formulation of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Research Potential: A Comprehensive Guide to Dapoxetine-d6 Keywords for Scientific Inquiry

For scientific researchers engaged in the nuanced fields of analytical chemistry, pharmacology, and clinical studies, precision in methodology and inquiry is paramount. This curated list of SEO-driven, long-tail keywords related to Dapoxetine-d6 is designed to streamline the search for foundational knowledge, practical applications, and advanced troubleshooting. By categorizing these terms according to researcher intent, this guide aims to facilitate more effective content creation and information retrieval within the scientific community. Dapoxetine-d6, a deuterated form of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, serves as a critical internal standard in bioanalytical assays, ensuring the accuracy and reliability of experimental data.[1][2][3]

The following table provides a comprehensive breakdown of long-tail keywords, segmented into four key areas of researcher focus: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. Each category addresses a distinct stage of the research process, from initial discovery to the validation of findings.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What is Dapoxetine-d6 and its chemical properties |

| Synthesis and characterization of Dapoxetine-d6 | |

| Dapoxetine-d6 mechanism of action as an internal standard | |

| Commercial availability and suppliers of Dapoxetine-d6 | |

| Physical and chemical stability of Dapoxetine-d6 | |

| Isotopic purity and labeling efficiency of Dapoxetine-d6 | |

| Dapoxetine-d6 certificate of analysis interpretation | |

| Pharmacological profile of deuterated Dapoxetine | |

| Dapoxetine-d6 CAS number and molecular formula | |

| Solubility of Dapoxetine-d6 in different organic solvents | |

| Methodological & Application | Use of Dapoxetine-d6 as an internal standard in LC-MS/MS |

| Dapoxetine-d6 for quantitative analysis of Dapoxetine in plasma | |

| Protocol for using Dapoxetine-d6 in pharmacokinetic studies | |

| Bioanalytical method development with Dapoxetine-d6 | |

| Sample preparation techniques for Dapoxetine-d6 analysis | |

| UPLC-MS/MS method for Dapoxetine and its metabolites using Dapoxetine-d6 | |

| Liquid-liquid extraction of Dapoxetine and Dapoxetine-d6 from biological matrices | |

| High-performance liquid chromatography (HPLC) methods with Dapoxetine-d6 | |

| Application of Dapoxetine-d6 in bioequivalence studies of Dapoxetine | |

| Mass spectrometry parameters for Dapoxetine-d6 detection | |

| Troubleshooting & Optimization | Optimizing Dapoxetine-d6 concentration for bioanalysis |

| Troubleshooting matrix effects in Dapoxetine-d6 assays | |

| Addressing poor peak shape of Dapoxetine-d6 in chromatography | |

| Dapoxetine-d6 stability issues in processed samples | |

| Minimizing ion suppression of Dapoxetine-d6 in ESI-MS | |

| Common interferences in Dapoxetine-d6 quantification | |

| Improving recovery of Dapoxetine-d6 during sample extraction | |

| Calibration curve issues with Dapoxetine-d6 internal standard | |

| Resolving chromatographic co-elution with Dapoxetine-d6 | |

| Impact of pH on Dapoxetine-d6 stability and chromatography | |

| Validation & Comparative | Validation of analytical methods using Dapoxetine-d6 |

| Dapoxetine-d6 vs other internal standards for Dapoxetine analysis | |

| Cross-validation of bioanalytical methods with Dapoxetine-d6 | |

| Assessing the isotopic effect of Dapoxetine-d6 in metabolism studies | |

| Linearity, precision, and accuracy with Dapoxetine-d6 | |

| Limit of detection (LOD) and quantification (LOQ) for Dapoxetine using Dapoxetine-d6 | |

| Inter-day and intra-day precision with Dapoxetine-d6 | |

| Comparison of Dapoxetine-d6 and Dapoxetine-d7 as internal standards | |

| Regulatory guidelines (FDA/ICH) for using deuterated internal standards | |

| Comparative analysis of different extraction methods for Dapoxetine-d6 |

References

Decoding the Risperidone-d4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Risperidone-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and overall quality, which is paramount for the accuracy and reliability of quantitative analytical methods. This in-depth technical guide will dissect the components of a typical this compound CoA, providing detailed experimental protocols and clear data presentation.

This compound, a stable isotope-labeled version of the atypical antipsychotic drug Risperidone, is primarily used as an internal standard in mass spectrometry-based bioanalytical assays. Its chemical structure is identical to Risperidone, with the exception that four hydrogen atoms on the piperidine ring have been replaced with deuterium. This mass shift allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Compound Information

A CoA for this compound will begin with fundamental information identifying the compound.

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |

| CAS Number | 1020719-76-9 |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₂ |

| Molecular Weight | 414.5 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

| Storage Condition | Store at 2-8 °C in a well-closed container[3] |

Identity Confirmation

Ensuring the correct chemical structure of this compound is fundamental. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) is used to confirm the structure of the molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum is expected to be consistent with the structure of Risperidone, with the notable absence of signals corresponding to the deuterated positions.

Experimental Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: A small amount of the this compound standard is dissolved in the deuterated solvent.

-

Data Acquisition: The ¹H-NMR spectrum is acquired according to standard instrument procedures.

-

Analysis: The chemical shifts, signal integrations, and coupling patterns are compared against a reference spectrum or theoretical values for Risperidone, confirming the presence of all expected protons and the absence of signals from the deuterated positions. The spectrum should be consistent with the assigned structure.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound, including the mass increase due to the deuterium atoms. This technique provides a highly accurate mass measurement.

Experimental Protocol:

-

Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) or a direct infusion mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.[4]

-

Data Acquisition: The sample is introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak. For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 415.4.[4]

-

Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. The result should conform to the expected molecular weight.[2] Tandem mass spectrometry (MS/MS) can be used to generate fragment ions, which should also show the corresponding mass shift due to deuteration. For instance, a characteristic fragment of Risperidone at m/z 191.4 would be observed at m/z 195.4 for this compound.[4]

Purity Assessment

Chromatographic purity is a critical parameter that ensures the absence of significant impurities that could interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the main compound from any potential impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area.

| Parameter | Typical Value |

| Chromatographic Purity | >98% (often >99%)[2][3] |

Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[5]

-

Mobile Phase: A mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid in water). An example mobile phase is methanol and 0.1 M ammonium acetate pH 5.5 (60:40, v/v).[6]

-

Detection Wavelength: UV detection at a wavelength where Risperidone has strong absorbance, such as 274 nm or 280 nm.[5][6]

-

Sample Preparation: A solution of known concentration of this compound is prepared in the mobile phase or a compatible solvent.[7]

-

Analysis: The sample is injected into the HPLC system. The area of the this compound peak is calculated and compared to the total area of all peaks in the chromatogram to determine the purity.

Assay (Concentration)

For certified reference materials, the exact concentration of the solution is provided. This is often determined by a validated quantitative method, such as quantitative NMR (qNMR) or by weighing a highly pure solid material and dissolving it in a precise volume of solvent.

| Parameter | Specification |

| Concentration (if sold as a solution) | e.g., 1.0 mg/mL or 100 µg/mL |

Water Content

The presence of water can affect the accurate weighing of the material. Karl Fischer titration is the standard method for determining water content.

Experimental Protocol:

-

Instrument: Karl Fischer Titrator.

-

Method: A specified amount of the this compound solid is added to the titration vessel containing a suitable solvent (e.g., methanol). The sample is titrated with a Karl Fischer reagent of a known titer.

-

Analysis: The instrument automatically determines the endpoint of the titration and calculates the percentage of water in the sample.

Residual Solvents

Residual solvents from the synthesis and purification process are often assessed, typically using Gas Chromatography (GC) with a headspace autosampler. The levels of any residual solvents should be below the limits specified by relevant pharmacopeias or guidelines.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical testing process for certifying a batch of this compound.

Caption: High-level workflow for this compound certification.

Caption: Detailed analytical tests for this compound CoA.

By understanding the data presented in a Certificate of Analysis and the rigorous testing behind it, researchers can have full confidence in the quality of their this compound internal standard, leading to more accurate and reproducible results in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. rsc.org [rsc.org]

- 5. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpns.com [ijrpns.com]

Isotopic purity of Risperidone-d4 for mass spectrometry

An In-Depth Technical Guide to the Isotopic Purity of Risperidone-d4 for Mass Spectrometry

Introduction

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the purity of internal standards is a critical factor that directly impacts the accuracy and reliability of results. This guide provides a detailed technical overview of the isotopic purity of this compound, a deuterated analog of the atypical antipsychotic medication Risperidone. This compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices.[1][2][3][4][5] The successful application of this compound hinges on a thorough understanding and characterization of its isotopic composition.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization.[6] However, the presence of unlabeled drug (d0) or partially deuterated species in the SIL internal standard can lead to interference and compromise the accuracy of the assay. Therefore, a comprehensive assessment of the isotopic purity of this compound is an essential step in method development and validation.

This guide details the methodologies for assessing the isotopic purity of this compound, presents typical isotopic distribution data, and provides standardized experimental protocols for its characterization.

Isotopic Purity of this compound

The isotopic purity of this compound is defined by the extent to which the four designated hydrogen atoms have been replaced by deuterium. Commercially available this compound typically has a high degree of isotopic enrichment. The isotopic purity is a critical quality attribute, and vendors often specify a minimum percentage of deuterated forms.[7]

Quantitative Data Summary

The following table summarizes the key specifications and a representative isotopic distribution for a high-quality batch of this compound. The distribution is based on a typical purity specification of ≥99% for deuterated forms (d1-d4).

| Parameter | Specification |

| Chemical Formula | C₂₃H₂₃D₄FN₄O₂ |

| Nominal Mass (Monoisotopic) | 414.2 |

| Isotopic Distribution | Relative Abundance (%) |

| d0 (Unlabeled Risperidone) | < 0.1 |

| d1 | < 0.5 |

| d2 | < 1.0 |

| d3 | ~ 2.0 |

| d4 (Fully Deuterated) | > 96.5 |

| Total Deuterated Forms (d1-d4) | ≥99% |

Note: The isotopic distribution presented is a typical representation and may vary between different batches and manufacturers. It is crucial to verify the isotopic purity of each new batch of this compound via a certificate of analysis or in-house testing.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This approach allows for the separation of the deuterated compound from potential impurities and the accurate measurement of the relative abundance of each isotopologue.

Isotopic Purity Analysis by LC-MS/MS

Objective: To determine the isotopic distribution of this compound and quantify the relative abundance of each isotopologue (d0 to d4).

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a serial dilution to a working concentration appropriate for the mass spectrometer, typically in the range of 100-1000 ng/mL.

-

Prepare a corresponding solution of non-deuterated Risperidone to determine its retention time and mass spectrum as a reference.

-

-

Liquid Chromatography Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1][8]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of Risperidone and this compound (e.g., m/z 400-420).

-

Resolution: A high resolution setting (e.g., >30,000) is necessary to resolve the isotopic peaks.

-

Key Mass Transitions for Identification:

-

-

Data Analysis:

-

Integrate the peak areas for the molecular ions of each isotopologue (d0 to d4) in the mass spectrum of the this compound sample.

-

Calculate the percentage of each isotopologue relative to the sum of the peak areas of all isotopologues.

-

The isotopic purity is reported as the percentage of the d4 species.

-

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the experimental workflow for determining the isotopic purity of this compound using LC-HRMS.

Caption: LC-HRMS workflow for this compound isotopic purity analysis.

Logical Relationship in Quantitative Analysis

The diagram below outlines the importance of high isotopic purity of an internal standard for accurate quantification of an analyte in a sample.

Caption: Impact of isotopic purity on quantitative analysis accuracy.

Conclusion

The accurate determination of the isotopic purity of this compound is fundamental for its reliable use as an internal standard in quantitative mass spectrometry. A high degree of isotopic enrichment, with minimal contribution from unlabeled and partially labeled species, is essential to prevent analytical interferences and ensure the accuracy of pharmacokinetic and therapeutic drug monitoring studies. The combination of high-resolution mass spectrometry with liquid chromatography, as detailed in this guide, provides a robust framework for the comprehensive characterization of the isotopic distribution of this compound. Adherence to these analytical principles and protocols will ensure high-quality, reproducible data, thereby validating the integrity of studies employing this deuterated internal standard.

References

- 1. rsc.org [rsc.org]

- 2. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Risperidone in Human Plasma using Risperidone-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of risperidone in human plasma. Risperidone-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable measurement of risperidone concentrations.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring of risperidone and its active metabolite, 9-hydroxyrisperidone, is crucial for optimizing treatment efficacy and minimizing adverse effects.[1][3]

LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results.[7] This application note provides a detailed protocol for the determination of risperidone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Risperidone (analytical standard)

-

This compound (internal standard)[8]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu LC-2010CHT)[9][10]

-

Tandem Mass Spectrometer (e.g., Waters Quattro Premier XE, Sciex API series)[4][9]

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm or 4.6 cm x 50 mm; 1.8 μm particle size)[4][9]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of risperidone by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 0.2 to 400 ng/mL.[9]

-

Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution with the same diluent.

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capability.[6]

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 1-5 µL) of the supernatant into the LC-MS/MS system.[4][9]

LC-MS/MS Method

Liquid Chromatography Conditions

-

Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.35 - 0.6 mL/min

-

Column Temperature: 30 - 50 °C

-

Injection Volume: 5 µL[9]

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 40 |

| 4.0 | 40 |

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Risperidone | 411.2 | 191.0[1] |

| This compound (IS) | 415.2 | 193.0[1] |

-

Ion Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

-

Collision Energy (CE) and Declustering Potential (DP): Optimized for each analyte to achieve maximum signal intensity.

Data Analysis and Results

The concentration of risperidone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed using a weighted linear regression model.

Method Validation Summary

The described method should be fully validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.2 - 100 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 5, Accuracy ±20%, Precision <20% | 0.2 ng/mL with 7.27% CV[4] |

| Intra-day Precision (CV%) | < 15% | 1.85% - 9.09%[5] |

| Inter-day Precision (CV%) | < 15% | 1.56% - 4.38%[5] |

| Accuracy (% Bias) | Within ±15% | 88.80% - 106.84%[5] |

| Recovery (%) | Consistent and reproducible | 70.20% - 84.50%[5] |

| Matrix Effect | Within acceptable limits | Assessed and minimized |

| Stability | Stable under relevant conditions | Assessed for freeze-thaw, short-term, and long-term storage |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of risperidone.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of risperidone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision required for clinical and research applications. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method well-suited for the analysis of a large number of samples.

References

- 1. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Risperidone: Liquid Chromatographic Analysis - 2923 Words | Bartleby [bartleby.com]

- 7. caymanchem.com [caymanchem.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. waters.com [waters.com]

- 10. ijrpns.com [ijrpns.com]

Application Note: Quantitative Analysis of Risperidone in Human Plasma using Risperidone-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of risperidone in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Risperidone-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection by mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving risperidone.

Introduction

Risperidone is an atypical antipsychotic medication primarily used to manage schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Accurate measurement of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[5] This application note details a validated LC-MS/MS method for the reliable quantification of risperidone in plasma.

Experimental

Materials and Reagents

-

Risperidone (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone and this compound in methanol.

-

Working Standard Solutions:

-

Risperidone: Prepare a series of working standard solutions by serially diluting the risperidone stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.2 ng/mL to 500 ng/mL.[1]

-

This compound (Internal Standard): Prepare a working solution of this compound at a concentration of 0.5 µg/mL in a 50:50 (v/v) mixture of methanol and water.

-

Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples for 30 seconds to ensure homogeneity.[1]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (0.5 µg/mL) to each tube (except for blank samples).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1.5 minutes.[1]

-

Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer 150 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[3] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][3] |

| Flow Rate | 0.4 - 0.6 mL/min[3] |

| Injection Volume | 1 - 5 µL[1][3] |

| Column Temp. | 50 °C |

| Run Time | Approximately 3-6 minutes[3][6] |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | Waters Micromass Quattro Premier XE or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transitions | Risperidone: m/z 411 -> 191[6] |

| This compound: m/z 415 -> 193[7] |

Method Validation

Linearity

The linearity of the method was assessed by constructing an 8-point calibration curve. The calibration curves were generated by plotting the peak area ratio of risperidone to this compound against the nominal concentration of risperidone.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Risperidone | 0.2 - 500 | > 0.999[1] |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.2 | < 9.0 | < 8.0 | 95 - 108[3] |

| LQC | 2.0 | < 7.5 | < 7.5 | 92 - 104[1][3] |

| MQC | 20.0 | < 7.0 | < 7.0 | 95 - 103[1][3] |

| HQC | 400.0 | < 8.0 | < 7.0 | 96 - 102[1][3] |

Recovery

The extraction recovery of risperidone was determined by comparing the peak areas of the analyte in extracted plasma samples with those of unextracted standards at three different concentration levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| LQC | 0.25 | 70.20 ± 3.21[2] |

| MQC | 5.00 | 84.50 ± 2.90[2] |

| HQC | 50.00 | 82.60 ± 2.74[2] |

Visual Protocols

Caption: Experimental workflow for the extraction and analysis of risperidone in plasma.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of risperidone in human plasma. The simple protein precipitation procedure and rapid chromatographic run time make this method suitable for high-throughput analysis in a research setting. The validation data demonstrates excellent linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.

References

- 1. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Metabolic Insights: A Comprehensive List of Long-Tail Keywords for D-Arabitol-13C in Scientific Research

For scientific researchers delving into the intricacies of metabolic pathways, D-Arabitol-13C has emerged as a valuable tool. To facilitate content creation that resonates with this specialized audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are meticulously categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured approach ensures that content can be tailored to address the precise informational needs of researchers at every stage of their experimental journey, from initial inquiry to advanced application and data validation.

The following table provides a detailed breakdown of these long-tail keywords, offering a roadmap for creating targeted and effective scientific content related to D-Arabitol-13C.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What is D-Arabitol-13C and its role in metabolic tracing? |

| Understanding the chemical structure and properties of D-Arabitol-13C. | |

| Introduction to stable isotope labeling with D-Arabitol-13C. | |

| D-Arabitol-13C as a tracer for the pentose phosphate pathway.[1] | |

| The biosynthesis and natural occurrence of D-Arabitol. | |

| D-Arabitol-13C's relevance in microbial metabolism studies. | |

| Preliminary research applications of D-Arabitol-13C. | |

| D-Arabitol as a biomarker for invasive fungal infections. | |

| Exploring the metabolic fate of D-Arabitol-13C in vivo. | |

| Basic principles of metabolic flux analysis using D-Arabitol-13C. | |

| Methodological & Application | Protocol for D-Arabitol-13C metabolic flux analysis in yeast. |

| Gas chromatography-mass spectrometry (GC-MS) method for D-Arabitol-13C.[2] | |

| LC-MS/MS protocol for quantifying D-Arabitol-13C in cell cultures. | |

| Using NMR spectroscopy for D-Arabitol-13C tracer experiments.[3] | |

| How to use D-Arabitol-13C as an internal standard in mass spectrometry. | |

| Step-by-step guide to stable isotope tracing with D-Arabitol-13C. | |

| Applications of D-Arabitol-13C in metabolic engineering. | |

| Measuring pentose phosphate pathway flux with D-Arabitol-13C. | |

| Clinical applications of D-Arabitol-13C for diagnosing candidiasis.[4][5][6] | |

| Experimental design for D-Arabitol-13C labeling studies. | |

| Troubleshooting & Optimization | Troubleshooting common issues in D-Arabitol-13C MFA experiments. |

| Optimizing quenching and extraction methods for 13C tracer studies. | |

| How to improve the accuracy of D-Arabitol-13C quantification. | |

| Addressing peak tailing of D-Arabitol-13C in gas chromatography. | |

| Minimizing matrix effects in LC-MS analysis of D-Arabitol-13C. | |

| Refining metabolic network models using D-Arabitol-13C data.[7] | |

| Strategies to enhance the resolution of D-Arabitol-13C isotopologues. | |

| Overcoming challenges in D-Arabitol-13C labeling experiments. | |

| Best practices for sample preparation in D-Arabitol-13C studies. | |

| Improving data analysis workflow for D-Arabitol-13C fluxomics. | |

| Validation & Comparative | Validating results from D-Arabitol-13C metabolic flux analysis.[8] |

| D-Arabitol-13C versus 13C-glucose for pentose phosphate pathway analysis.[1][9][10][11][12] | |

| Comparative analysis of D-Arabitol-13C and 13C-Xylitol as tracers. | |

| Cross-validation of D-Arabitol-13C MFA with enzymatic assay data. | |

| Assessing the accuracy of D-Arabitol-13C for fungal metabolic activity. | |

| D-Arabitol-13C as a quantitative biomarker: validation studies.[13] | |

| Evaluating the reproducibility of D-Arabitol-13C labeling experiments. | |

| A comparison of GC-MS and NMR for D-Arabitol-13C analysis.[3][7] | |

| Limitations and advantages of D-Arabitol-13C as a metabolic tracer. | |

| Interpreting and validating D-Arabitol-13C labeling patterns. |

References

- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urine D-arabinitol/L-arabinitol ratio in diagnosis of invasive candidiasis in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-arabinitol--a marker for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of gas-liquid chromatography, NMR spectroscopy and Raman spectroscopy for determination of the substituent content of general non-ionic cellulose ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of urinary D-/L-arabinitol ratios as a biomarker for invasive candidiasis in children with cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Risperidone-d4 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis.

Purpose: This document provides a detailed protocol for the preparation of Risperidone-d4 stock and working solutions for use as an internal standard (IS) in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] For pharmacokinetic studies and therapeutic drug monitoring, accurate quantification of risperidone in biological matrices is crucial. This compound, a stable isotope-labeled version of risperidone, is the preferred internal standard for these analyses.[4][5] Its use corrects for variability in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method. This protocol outlines the standardized procedure for preparing reliable and consistent this compound stock and working solutions.

Quantitative Data Summary

The following tables summarize the key properties and recommended storage conditions for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1020719-76-9 | [4] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₂ | [4] |

| Formula Weight | 414.5 g/mol | [4] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [4] |

| Formulation | A solid (typically white to off-white) |[4][6] |

Table 2: Solubility Profile

| Compound | Solvent | Solubility | Reference |

|---|---|---|---|

| This compound | Chloroform | Slightly Soluble | [4][6] |

| Methanol | Slightly Soluble | [4][6] | |

| Risperidone (unlabeled) | Ethanol | ~0.3 mg/mL | [7][8] |

| DMSO | ~2 mg/mL | [7][8] |

| | Dimethylformamide (DMF)| ~0.1 mg/mL |[7][8] |

Note: For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF or Methanol and then dilute with the aqueous buffer.[7][8]

Table 3: Recommended Storage and Stability

| Form | Storage Temperature | Duration | Reference |

|---|---|---|---|

| Solid | -20°C | ≥ 4 years | [4] |

| Stock Solution | -80°C | Up to 6 months | [5] |

| -20°C | Up to 1 month | [5] |

| Aqueous Working Solution | 2-8°C | Not recommended for > 24 hours |[7] |

Experimental Workflow

The overall process for preparing working solutions from the solid compound is illustrated below.

Caption: Preparation workflow from solid compound to final working solution.

Experimental Protocols

Materials and Equipment:

-

This compound solid compound

-

Methanol (HPLC or MS-grade)

-

Acetonitrile (HPLC or MS-grade)

-

Deionized water

-

Analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator

-

Cryo-storage vials

Protocol 1: Preparation of 1 mg/mL Stock Solution

This primary stock solution is the foundation for all subsequent dilutions.

-

Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance.

-

Dissolution: Transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.8 mL of methanol.

-

Mixing: Vortex the solution for 1-2 minutes. If necessary, use a sonicator for 5 minutes to ensure complete dissolution.

-

Final Volume: Once dissolved, bring the flask to the 1 mL mark with methanol. Invert the flask 10-15 times to ensure homogeneity.

-

Storage: Transfer the stock solution into a clearly labeled cryo-vial. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Intermediate and Working Solutions

Working solutions are prepared by serially diluting the stock solution. The final concentration should be optimized based on the specific analytical method's sensitivity and the expected concentration of the analyte. A common concentration for an internal standard working solution is 0.5 µg/mL (500 ng/mL).[9]

A. Preparation of a 10 µg/mL Intermediate Solution:

-

Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

Cap and invert the flask multiple times to ensure a homogenous solution.

B. Preparation of a 500 ng/mL Working Solution:

-

Pipette 5 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) methanol:water solution.[9] This solvent is often compatible with reversed-phase chromatography.

-

Cap and invert to mix thoroughly. This solution is now ready for spiking into calibration standards, quality controls, and unknown samples.

Protocol 3: Preparation of Calibration Standards and Quality Controls (QCs)

This protocol describes how to use the working solution to prepare calibration standards in a biological matrix (e.g., human plasma).

-

Matrix Preparation: Obtain blank, drug-free human plasma.

-

Spiking: Prepare a series of calibration standards by spiking known volumes of a risperidone (unlabeled) working solution into aliquots of the blank plasma. Typical concentration ranges can be from 0.1 ng/mL to 400 ng/mL.[9][10][11]

-

Internal Standard Addition: To each calibration standard and QC sample, add a fixed volume of the this compound working solution (e.g., 50 µL of the 500 ng/mL solution to 100 µL of plasma).[9]

-

Sample Processing: Proceed with the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analysis: Analyze the processed samples via LC-MS/MS.

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Review the Safety Data Sheet (SDS) before handling the compound.

-

Avoid inhalation of the powder and contact with skin and eyes.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nami.org [nami.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 1020719-76-9 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. waters.com [waters.com]

- 10. [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application of Risperidone-d4 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of Risperidone-d4 in pharmacokinetic (PK) studies. This compound, a deuterated analog of the atypical antipsychotic drug risperidone, serves as an ideal internal standard for quantitative bioanalysis. Its use is critical for achieving accurate, precise, and reliable measurements of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices.

Application Notes

This compound is indispensable in pharmacokinetic research for several key reasons:

-

Internal Standard in Bioanalysis: The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Because its physicochemical properties are nearly identical to risperidone, it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of risperidone and its metabolite.

-

Pharmacokinetic Studies: Accurate determination of drug concentration over time is the cornerstone of pharmacokinetic analysis. By enabling reliable quantification, this compound facilitates the characterization of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of risperidone.

-

Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are mandatory to ensure that the new formulation performs similarly to the originator product. This compound is crucial in the analytical methods used to compare the pharmacokinetic profiles of different risperidone formulations.[2]

-

Therapeutic Drug Monitoring (TDM): TDM involves measuring drug concentrations in a patient's bloodstream to optimize dosage and minimize toxicity. The use of this compound as an internal standard in TDM assays for risperidone ensures that clinicians receive accurate data to guide treatment decisions.

-

Metabolism Studies: Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone.[4][5][6][7][8] To a lesser extent, CYP3A4 is also involved.[4][6][9] Understanding this metabolic pathway is vital, and this compound aids in the precise quantification of the parent drug alongside its metabolite.

Pharmacokinetic Parameters of Risperidone

The pharmacokinetic profile of risperidone is characterized by rapid absorption and extensive metabolism. The metabolism is subject to genetic polymorphism of the CYP2D6 enzyme, leading to different metabolic phenotypes (extensive vs. poor metabolizers).[5][7][10]

| Parameter | Extensive Metabolizers | Poor Metabolizers | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~1 hour | [5] |

| Apparent Half-life (t½) of Risperidone | ~3 hours | ~20 hours | [5][10] |

| Apparent Half-life (t½) of 9-hydroxyrisperidone | ~21 hours | ~30 hours | [5] |

| Half-life of Active Moiety (Risperidone + 9-hydroxyrisperidone) | ~20 hours | ~20 hours | [10] |

| Plasma Protein Binding (Risperidone) | 90% | 90% | [5][8] |

| Plasma Protein Binding (9-hydroxyrisperidone) | 77% | 77% | [5][8] |

| Volume of Distribution (Vd) | 1-2 L/kg | 1-2 L/kg | [5][8] |

| Oral Bioavailability | ~70% (absolute) | ~70% (absolute) | [8] |

Experimental Protocols

A validated LC-MS/MS method is the gold standard for the quantification of risperidone and 9-hydroxyrisperidone in biological matrices. The following is a typical protocol.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of risperidone and 9-hydroxyrisperidone from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard working solution (e.g., 50 ng/mL)

-

tert-Butyl methyl ether (MTBE)

-